N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide
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Overview
Description
N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions . Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-iodobenzohydrazide lies in its specific combination of functional groups, which can confer distinct chemical and biological activities.
Properties
Molecular Formula |
C16H14IN3O5 |
---|---|
Molecular Weight |
455.20 g/mol |
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C16H14IN3O5/c1-24-14-7-10(13(20(22)23)8-15(14)25-2)9-18-19-16(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
QGQDUCSYFUYXAL-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2I)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2I)[N+](=O)[O-])OC |
Origin of Product |
United States |
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